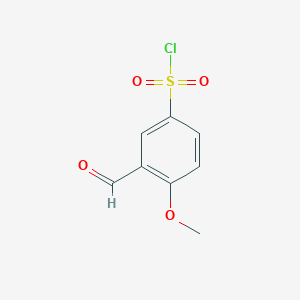

3-formyl-4-methoxybenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGQNYTTLKHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56707-17-6 | |

| Record name | 3-formyl-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formyl 4 Methoxybenzene 1 Sulfonyl Chloride and Analogous Architectures

Classical Chlorosulfonation Approaches

Direct chlorosulfonation is a widely utilized method for the synthesis of aryl sulfonyl chlorides, involving an electrophilic aromatic substitution reaction. This approach is characterized by the direct introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic nucleus.

Direct Chlorosulfonation of Substituted Aromatic Systems

The direct chlorosulfonation of aromatic compounds is typically achieved by treating the substrate with an excess of chlorosulfonic acid (ClSO₃H). rsc.orggoogle.com This powerful electrophilic reagent serves as both the sulfonating agent and the solvent in many cases. The reaction proceeds through the attack of the electron-rich aromatic ring on the sulfur atom of chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.

For the synthesis of 3-formyl-4-methoxybenzene-1-sulfonyl chloride, the starting material would be 4-methoxybenzaldehyde (B44291). nih.govcharite.de The reaction would involve the careful addition of 4-methoxybenzaldehyde to an excess of cold chlorosulfonic acid, followed by controlled heating to facilitate the reaction. rsc.org The reaction mixture is then typically quenched by pouring it onto ice, which precipitates the sulfonyl chloride product.

A general representation of this reaction is as follows:

Reaction of 4-methoxybenzaldehyde with chlorosulfonic acid.

It is crucial to control the reaction temperature, as higher temperatures can lead to the formation of undesired byproducts, such as the corresponding sulfone. The use of a catalyst, such as sulfamic acid, has been reported to improve yields and the quality of the resulting aromatic sulfonyl chlorides in some cases. google.com

Regioselective Control in Electrophilic Aromatic Substitution with Directing Groups

The regiochemical outcome of the direct chlorosulfonation of a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present on the ring. libretexts.orgyoutube.com These directing groups influence the position of the incoming electrophile.

In the case of 4-methoxybenzaldehyde, the aromatic ring possesses two substituents: a methoxy (B1213986) group (-OCH₃) at position 4 and a formyl group (-CHO) at position 1.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.

The formyl group is a deactivating group and a meta-director because it withdraws electron density from the aromatic ring through resonance and inductive effects.

Given that the para position relative to the methoxy group is occupied by the formyl group, the incoming chlorosulfonyl group would be directed to the positions that are ortho to the methoxy group (positions 3 and 5) and meta to the formyl group (positions 3 and 5). Since both substituents direct the incoming electrophile to the same positions, the chlorosulfonation of 4-methoxybenzaldehyde is expected to yield this compound as the major product. The strong directing effect of the methoxy group generally leads to a high degree of regioselectivity in such reactions.

Transformations from Organosulfur Precursors

An alternative to direct chlorosulfonation is the synthesis of sulfonyl chlorides from precursors that already contain a sulfur atom attached to the aromatic ring. These methods often offer milder reaction conditions and can be advantageous when the starting aromatic compound is sensitive to the harsh conditions of direct chlorosulfonation.

Oxidative Chlorination of Thiol and Disulfide Derivatives

Aryl thiols (mercaptans) and their corresponding disulfides can be converted to aryl sulfonyl chlorides through oxidative chlorination. researchgate.netorganic-chemistry.orgtandfonline.comtandfonline.com This transformation can be achieved using various oxidizing and chlorinating agents.

One effective method involves the use of hydrogen peroxide in the presence of a catalyst such as zirconium tetrachloride (ZrCl₄). researchgate.netorganic-chemistry.org This system allows for the rapid and high-yielding conversion of aromatic thiols to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.org Other reagent systems for this transformation include sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in acetic acid, and a combination of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor. researchgate.netnih.gov

For the synthesis of this compound, the corresponding thiol, 3-formyl-4-methoxythiophenol, would be the required precursor.

The general scheme for this transformation is:

Oxidative chlorination of an aryl thiol and an aryl disulfide.

The following table summarizes various reagent systems used for the oxidative chlorination of thiols.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| H₂O₂ / ZrCl₄ | 4-Methylthiophenol | 4-Methylbenzenesulfonyl chloride | 97 | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiophenol | Benzenesulfonyl chloride | 96 | organic-chemistry.org |

| NaOCl·5H₂O / Acetic Acid | Diphenyl disulfide | Benzenesulfonyl chloride | High | researchgate.net |

| HNO₃ / HCl / O₂ (Flow) | Diphenyl disulfide | Benzenesulfonyl chloride | 70-81 | nih.gov |

Conversion of Arylsulfonic Acids and their Alkali Metal Salts

Arylsulfonic acids and their alkali metal salts are common precursors for the synthesis of aryl sulfonyl chlorides. orgsyn.org The conversion is typically achieved by treatment with a chlorinating agent, which replaces the hydroxyl group of the sulfonic acid with a chlorine atom.

Commonly used chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). orgsyn.orglookchem.com The reaction of an arylsulfonic acid with PCl₅ produces the corresponding sulfonyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. When using thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride, which are gaseous and easily removed from the reaction mixture.

The precursor for this compound via this method would be 3-formyl-4-methoxybenzenesulfonic acid or its sodium salt.

The general reaction is depicted below:

Conversion of an arylsulfonic acid to an aryl sulfonyl chloride.

The table below provides examples of this conversion.

| Substrate | Chlorinating Agent | Product | Yield (%) | Reference |

| 4-Methylbenzenesulfonic acid | TAPC | 4-Methylbenzenesulfonyl chloride | 92 | lookchem.com |

| Benzenesulfonic acid | PCl₅ | Benzenesulfonyl chloride | - | orgsyn.org |

| 4-Nitrobenzenesulfonic acid | TAPC | 4-Nitrobenzenesulfonyl chloride | 95 | lookchem.com |

TAPC: 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride

Diazotization-Mediated Synthesis of Sulfonyl Chlorides

The diazotization of an aromatic amine followed by a Sandmeyer-type reaction is a powerful method for the regioselective synthesis of aryl sulfonyl chlorides. orgsyn.orgacs.orgnih.gov This approach is particularly useful when the required aniline (B41778) precursor is readily available and when direct chlorosulfonation might lead to isomeric mixtures or is incompatible with other functional groups present in the molecule.

The synthesis begins with the diazotization of an aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) salt catalyst, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). acs.orgdurham.ac.uk This step, a modification of the Sandmeyer reaction, introduces the sulfonyl chloride group at the position formerly occupied by the amino group.

For the preparation of this compound, the starting material would be 5-amino-2-methoxybenzaldehyde. The reaction sequence would be:

Diazotization-mediated synthesis of this compound.

Recent advancements in this methodology include the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can make the procedure safer and more scalable. organic-chemistry.org The reaction can also be carried out under aqueous acidic conditions, which offers environmental and safety benefits over procedures that use acetic acid. researchgate.net

The following table presents examples of aryl sulfonyl chlorides synthesized via the Sandmeyer reaction.

| Aniline Precursor | Product | Yield (%) | Reference |

| m-Trifluoromethylaniline | m-Trifluoromethylbenzenesulfonyl chloride | Good | orgsyn.org |

| 3-Amino-2-chloropyridine | 2-Chloro-3-pyridinesulfonyl chloride | >70 | acs.org |

| 4-Amino-3-methoxybenzonitrile | 4-Cyano-2-methoxybenzenesulfonyl chloride | Modest | orgsyn.org |

Contemporary and Emerging Synthetic Routes

While the Sandmeyer reaction is a powerful tool, research into alternative methods for synthesizing aryl sulfonyl chlorides and related structures continues, driven by the need for milder conditions, broader functional group tolerance, and improved selectivity.

Modern synthetic chemistry has seen a surge in the development of catalytic methods for forming carbon-sulfur bonds. researchgate.net These methods often employ transition metals like palladium or nickel, or even organocatalysts, to facilitate the coupling of sulfur-containing moieties with aryl electrophiles or nucleophiles. researchgate.netacs.org

For instance, phosphine-mediated deoxygenation of sulfonyl chlorides can generate a transient intermediate that is trapped by alcohols or carboxylic acids to form thioethers and thioesters, respectively. acs.org While this demonstrates C-S bond formation starting from a sulfonyl chloride, other catalytic approaches build the sulfonyl group itself. Photocatalysis, using visible light and a photoredox catalyst like [Ru(bpy)3]Cl2, has emerged as a powerful strategy for C-S bond formation under mild conditions. nih.gov These reactions often proceed via radical intermediates, offering unique reactivity and selectivity. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium Catalysis | Desulfonative Carbonylation | Uses thiosulfonates and CO to form thioesters. | acs.org |

| Visible-Light Photocatalysis | Radical Thiol-Ene Reaction | Forms sulfides from thiols and alkenes using catalysts like Bi₂O₃ under mild conditions. | nih.gov |

| Organocatalysis | Sulfa-Michael Addition | Uses catalysts like tertiary amine-thiourea for the asymmetric addition of thiols to enones. | acs.org |

A significant challenge in synthesizing complex molecules like this compound is achieving site-selectivity. Advanced strategies now focus on directing C-H functionalization to install the sulfur-containing group at a specific position, bypassing the need for pre-functionalized substrates like anilines or aryl halides. nih.govacs.org

One such approach is a two-step C-H sulfination sequence that proceeds via an aryl thianthrenium salt. nih.govacs.org This method allows for the site-selective introduction of a sulfonyl group using a palladium catalyst and an inexpensive SO2 source like sodium hydroxymethylsulfinate (Rongalite). nih.govacs.org Another innovative strategy involves the "late-stage" conversion of primary sulfonamides back into highly reactive sulfonyl chlorides. nih.gov Using an activating agent such as Pyry-BF4, stable and complex sulfonamides can be transformed into sulfonyl chlorides, which can then be reacted with various nucleophiles. This method is highly valuable for the diversification of drug candidates and other complex molecules. nih.gov

The formation of by-products is a common issue in many synthetic transformations. In the Sandmeyer reaction, potential by-products include chloroarenes (from reaction with the chloride source) and phenols (from reaction with water). acs.org Hydrolysis of the final sulfonyl chloride product is also a major concern. nih.gov

Strategies to mitigate these issues include:

Controlled Temperature: Maintaining low temperatures during diazotization minimizes decomposition of the diazonium salt. acs.org For some substrates, a higher temperature may be required for the substitution step to prevent accumulation of intermediates and ensure complete reaction. acs.org

Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., argon) can prevent unwanted oxidative side reactions.

Product Precipitation: As mentioned, conducting the reaction in an aqueous medium where the product is insoluble can protect it from hydrolysis and simplify purification. researchgate.net

Protecting Groups: The formyl (aldehyde) group in the target molecule is sensitive to both oxidation and reduction. While the Sandmeyer conditions are not strongly oxidizing or reducing, the presence of various reagents could potentially lead to side reactions. In cases where functional group compatibility is a concern, the formyl group could be protected as an acetal (B89532) prior to the chlorosulfonylation step and deprotected afterward.

By carefully controlling reaction parameters and employing modern synthetic strategies, the formation of by-products can be minimized, leading to a more efficient and selective synthesis of this compound.

Reactivity and Mechanistic Investigations of 3 Formyl 4 Methoxybenzene 1 Sulfonyl Chloride

Sulfonyl Chloride Moiety Reactivity and Reaction Mechanisms

The reactivity of 3-formyl-4-methoxybenzene-1-sulfonyl chloride is largely dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which makes it highly susceptible to attack by nucleophiles. The compound serves as a significant intermediate in organic synthesis. magtech.com.cn

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the chemistry of arenesulfonyl chlorides. These reactions typically proceed through a mechanism analogous to the SN2 reaction at a carbon center, involving the addition of a nucleophile and the subsequent departure of the chloride leaving group. nih.gov This process can also involve a pentavalent intermediate. mdpi.com The presence of ortho-alkyl groups on the benzene (B151609) ring can, counterintuitively, accelerate the rate of substitution, a phenomenon attributed to the relief of steric congestion in the transition state. nih.govmdpi.com

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For arenesulfonyl chlorides, the mechanism of solvolysis is generally considered to be a bimolecular process. nih.govmdpi.com The rates of these reactions are sensitive to both the solvent's nucleophilicity and its ionizing power. nih.gov

The Grunwald-Winstein equation is frequently applied to correlate the specific rates of solvolysis for these compounds across a wide range of solvent systems. nih.govmdpi.com Studies on various arenesulfonyl chlorides have shown that substituents on the aromatic ring have a relatively small effect on the solvolysis rates, which is consistent with a bimolecular mechanism where bond formation and bond breaking occur in a somewhat balanced manner. beilstein-journals.orgnih.gov Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O or MeOH versus MeOD, further support the proposed SN2-like mechanism, with values for arenesulfonyl chlorides being typically around 1.46 to 1.76. nih.govmdpi.com These values suggest a greater degree of bond breaking in the transition state compared to the solvolysis of alkyl chlorides. beilstein-journals.orgnih.gov

Table 1: Expected Relative Solvolysis Rates of this compound in Various Solvents This table illustrates the principles of the Grunwald-Winstein equation, where solvents with higher nucleophilicity (N) and ionizing power (Y) generally lead to faster solvolysis rates for SN2-type reactions.

| Solvent System (v/v) | Solvent Character | Expected Relative Rate |

| 50% Ethanol / 50% Water | High Nucleophilicity, High Ionizing Power | High |

| 90% Acetone / 10% Water | Lower Nucleophilicity, Moderate Ionizing Power | Moderate |

| 100% Ethanol | Moderate Nucleophilicity, Lower Ionizing Power | Low |

| 97% TFE / 3% Water | Low Nucleophilicity, High Ionizing Power | Moderate-Low |

Formation of Sulfonamides through Reaction with Amines

One of the most prevalent reactions of sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. ucl.ac.uknih.gov This reaction is a cornerstone of medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.netcbijournal.com

The general reaction is as follows: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine component. cbijournal.com

Table 2: Representative Reactions for Sulfonamide Synthesis This table provides illustrative examples of the reaction of this compound with various amines, based on general procedures for sulfonamide formation.

| Amine | Base | Solvent | Product |

| Aniline (B41778) | Pyridine | Dichloromethane (DCM) | N-phenyl-3-formyl-4-methoxybenzenesulfonamide |

| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | N-benzyl-3-formyl-4-methoxybenzenesulfonamide |

| Morpholine | Triethylamine (TEA) | Acetonitrile | 4-((3-formyl-4-methoxyphenyl)sulfonyl)morpholine |

| Allylamine | Sodium Carbonate | Water/DCM | N-allyl-3-formyl-4-methoxybenzenesulfonamide cbijournal.com |

Formation of Sulfonate Esters through Reaction with Alcohols

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols to produce sulfonate esters. eurjchem.com This transformation is particularly useful in organic synthesis because it converts a poor leaving group (the hydroxyl group, -OH) into a very good leaving group (a sulfonate group). youtube.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom, displacing the chloride. youtube.comyoutube.com A non-nucleophilic base, typically pyridine, is used to quench the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction. youtube.com

Table 3: Representative Reactions for Sulfonate Ester Synthesis This table provides illustrative examples of the reaction of this compound with various alcohols.

| Alcohol | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane (DCM) | Methyl 3-formyl-4-methoxybenzenesulfonate |

| Phenol | Pyridine | Tetrahydrofuran (THF) | Phenyl 3-formyl-4-methoxybenzenesulfonate |

| (R)-2-Butanol | Pyridine | Diethyl Ether | (R)-butan-2-yl 3-formyl-4-methoxybenzenesulfonate |

Radical Pathways Involving the Sulfonyl Chloride Group

While ionic pathways dominate the reactivity of sulfonyl chlorides, they can also participate in radical reactions. magtech.com.cn Under appropriate conditions, such as photolysis or initiation with a radical initiator, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (ArSO₂•). These highly reactive intermediates can engage in various transformations, most notably the addition to unsaturated systems like alkenes and alkynes. nih.gov The addition of a sulfonyl radical to an alkene or alkyne is a valuable method for forming new carbon-sulfur bonds and constructing highly functionalized sulfonyl compounds. nih.gov Another potential radical pathway involves the elimination of a sulfonyl radical from an α-sulfonamidoyl radical intermediate, which can be formed during radical cyclizations of ene-sulfonamides. beilstein-journals.org

Chemo- and Regioselectivity in Reactions with Multifunctional Substrates

Chemoselectivity becomes a critical consideration when this compound reacts with substrates possessing multiple nucleophilic sites. The molecule itself contains two primary electrophilic centers: the sulfur atom of the sulfonyl chloride and the carbon atom of the formyl (aldehyde) group. The sulfonyl chloride is a hard electrophile, while the aldehyde is also considered a hard electrophile, though their reactivities can be modulated.

The choice of nucleophile and reaction conditions determines the site of attack.

Reaction with Amines/Alcohols: Primary and secondary amines, as well as alcohols, will preferentially attack the more reactive sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.

Reaction with Organometallics: Hard nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) would likely attack the aldehyde carbonyl, leading to the formation of a secondary alcohol, as carbonyl additions are typically very fast.

Reaction with Bifunctional Nucleophiles: In a reaction with a molecule containing both an amine and an alcohol group (e.g., an aminoalcohol), the more nucleophilic amine group will selectively react with the sulfonyl chloride to form a sulfonamide, leaving the alcohol group untouched, provided the reaction is performed under controlled conditions (e.g., low temperature).

This selective reactivity allows for the use of this compound as a versatile building block in the synthesis of complex molecules where the aldehyde group can be reserved for subsequent transformations after the sulfonyl chloride has reacted. nih.gov

Formyl Group Reactivity and Transformations

The formyl (aldehyde) group is a key site of reactivity in this compound. Its electrophilic carbonyl carbon is susceptible to a variety of nucleophilic attacks and can undergo both oxidation and reduction, providing pathways to a diverse range of molecular structures.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, converting the formyl group into a primary, secondary, or tertiary amine. masterorganicchemistry.commdpi.com This transformation is fundamental in synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex nitrogen-containing molecules. mdpi.com The reaction typically proceeds in one or two steps, beginning with the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base or iminium ion, which is then reduced by a hydride agent to the final amine. acs.org

A variety of reducing agents can be employed, with the choice being crucial for chemoselectivity, especially in a one-pot procedure where the reducing agent must selectively reduce the imine in the presence of the starting aldehyde. acs.org Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is noted for its mildness and selectivity for imines over carbonyls. masterorganicchemistry.comacs.orgharvard.edumdpi.com

Studies on analogous compounds, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy counterpart, have demonstrated the applicability of reductive amination to a wide range of primary amines, including those that are poor nucleophiles like aniline and 4-nitroaniline. 5z.comresearchgate.net Research indicates that a one-step process, where imine formation and reduction occur concurrently under mildly acidic conditions (pH ≈ 5), is highly effective. researchgate.net

| Amine | Reaction Conditions | Outcome/Purity | Reference |

|---|---|---|---|

| Benzylamine | One-step: NaBH₃CN, pH ≈ 5, 60°C | High purity product | 5z.com |

| Aniline | One-step: NaBH₃CN, pH ≈ 5, 60°C | Successful amination with a poor nucleophile | 5z.comresearchgate.net |

| 4-Nitroaniline | One-step: NaBH₃CN, pH ≈ 5, 60°C | Successful amination with a poor nucleophile | 5z.comresearchgate.net |

| 2,4-Dimethoxyaniline | Two-step: 1) Imine formation, 60°C; 2) NaBH₃CN, THF, 60°C | 77% purity (monomethoxy linker) | 5z.comresearchgate.net |

| n-Butylamine | Catalytic Hydrogenation (Co-catalyst), 100-150°C, 100-150 bar H₂ | High yields (72-96%) with p-methoxybenzaldehyde | mdpi.com |

Beyond amination, the formyl group can participate in cycloaddition reactions. A notable example is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form a four-membered oxetane (B1205548) ring. wikipedia.orgscribd.com This reaction provides a direct and efficient pathway to synthesize substituted oxetanes. thieme-connect.comresearchgate.net

In this mechanism, the aldehyde is excited by UV light (typically around 300 nm) to a singlet or triplet state, which then adds to the alkene. thieme-connect.comcambridgescholars.com For aromatic aldehydes like benzaldehyde (B42025) and its derivatives, the reaction often proceeds via the triplet state, forming a 1,4-biradical intermediate. cambridgescholars.comnih.gov The stability of this biradical intermediate influences the regioselectivity and stereoselectivity of the resulting oxetane product. cambridgescholars.com The reaction of benzaldehyde with various alkenes, such as 2-methyl-2-butene (B146552) or furan, has been well-established, often resulting in a mixture of isomers. wikipedia.orgscribd.com The application of this reaction to this compound would involve the photo-excited formyl group reacting with an alkene partner, leading to the formation of a complex, functionalized oxetane.

The aldehyde functionality of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, 4-methoxy-3-(sulfochlorido)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective, though their harsh conditions might affect the sulfonyl chloride group. Milder, more selective methods such as the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, are often preferred for complex molecules as they can selectively oxidize the aldehyde without disturbing other sensitive functionalities.

Reduction: The formyl group can be reduced to a primary alcohol, yielding (3-(chlorosulfonyl)-4-methoxyphenyl)methanol. Standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. NaBH₄ is a milder reagent and offers good chemoselectivity, capable of reducing the aldehyde in the presence of less reactive functional groups. nih.gov In contrast, LiAlH₄ is a much stronger reducing agent and would likely reduce both the aldehyde and the sulfonyl chloride group. researchgate.net

The reactivity of the formyl group is significantly modulated by the electronic properties of the adjacent methoxy (B1213986) substituent. The methoxy group, positioned ortho to the formyl group, exerts two competing electronic effects: a powerful electron-donating resonance effect (+R or +M) and a weaker electron-withdrawing inductive effect (-I). stackexchange.com

The dominant resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system. stackexchange.com This increases the electron density within the benzene ring, including at the carbon atom attached to the formyl group. This enrichment of electron density makes the carbonyl carbon of the formyl group less electrophilic (less positively polarized). libretexts.orgvedantu.com Consequently, the methoxy group deactivates the aldehyde towards nucleophilic attack, making it less reactive compared to unsubstituted benzaldehyde. libretexts.orgvedantu.com This effect is particularly pronounced when the methoxy group is ortho or para to the aldehyde. nih.gov

Nucleophilic Addition Reactions to the Carbonyl Group

Interplay and Synergy of Functional Groups in this compound

The formyl group's reactivity is governed by a delicate balance of electronic influences. As discussed, the ortho-methoxy group is electron-donating via resonance, which tends to decrease the electrophilicity of the carbonyl carbon. stackexchange.com In direct opposition, the sulfonyl chloride group, located meta to the formyl group, is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. youtube.com This strong electron withdrawal depletes electron density from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon and making the formyl group more susceptible to nucleophilic attack.

Therefore, the aldehyde's reactivity is a net result of these competing effects: deactivation by the ortho-methoxy group and activation by the meta-sulfonyl chloride group. The outcome of a specific reaction will depend on the nature of the reagent and the reaction conditions, which may favor one electronic influence over the other.

Furthermore, the molecule possesses two primary electrophilic sites: the carbonyl carbon of the formyl group and the sulfur atom of the sulfonyl chloride group. Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters, respectively. nih.govnih.gov This dual reactivity presents a challenge and an opportunity for chemoselectivity. A carefully chosen nucleophile and specific reaction conditions could allow for selective reaction at either the formyl group (e.g., reductive amination with a selective hydride) or the sulfonyl chloride group (e.g., reaction with an amine at low temperature in the presence of a base). This synergistic and competitive reactivity makes this compound a versatile intermediate for synthesizing complex, multifunctional molecules.

Steric and Electronic Effects on Overall Reaction Outcomes

The reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its three key functional groups: the sulfonyl chloride (-SO₂Cl), the formyl (-CHO), and the methoxy (-OCH₃) groups, all attached to a benzene ring. These groups influence the electron density distribution across the aromatic ring and the accessibility of the reactive centers, thereby dictating the outcomes of its chemical transformations.

Electronic Effects:

The electronic nature of the substituents on the benzene ring plays a predominant role in modulating the reactivity of the sulfonyl chloride group. rsc.org The methoxy group at position 4 is a strong electron-donating group (EDG) due to its resonance effect (+R), which increases the electron density on the aromatic ring. Conversely, the formyl group at position 3 and the sulfonyl chloride group at position 1 are both strong electron-withdrawing groups (EWGs) due to their resonance (-R) and inductive (-I) effects.

This specific substitution pattern creates a nuanced electronic environment:

Activation/Deactivation: The powerful electron-withdrawing nature of the formyl and sulfonyl chloride groups deactivates the aromatic ring towards electrophilic substitution. However, their primary influence is on the reactivity of the sulfonyl chloride group itself.

Reactivity of the Sulfonyl Chloride: The rate of nucleophilic attack at the electrophilic sulfur atom is sensitive to the electronic environment. Studies on substituted benzenesulfonyl chlorides have shown that both electron-supplying and electron-withdrawing substituents can impact reaction rates. beilstein-journals.org In the case of this compound, the net effect of the competing electron-donating methoxy group and the electron-withdrawing formyl group determines the electrophilicity of the sulfur atom. The strong electron-withdrawing character of the adjacent formyl group is expected to enhance the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack compared to a simple methoxybenzenesulfonyl chloride.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the substituents are positioned around the benzene ring in a way that can influence the approach of incoming reagents.

Influence on Nucleophile Approach: Large or bulky nucleophiles may experience steric repulsion from the substituents on the ring, potentially slowing down the reaction rate compared to smaller nucleophiles. The methoxy group, while electronically significant, is located further away and is expected to have a less pronounced steric impact on the sulfonyl chloride group's reactivity.

The balance between these electronic and steric factors is crucial in determining the reaction mechanism, which is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-like) pathway for sulfonyl chlorides. beilstein-journals.org

| Functional Group | Position | Electronic Effect | Steric Effect | Impact on Sulfonyl Chloride Reactivity |

|---|---|---|---|---|

| -SO₂Cl (Sulfonyl Chloride) | 1 | Strongly Electron-Withdrawing (-I, -R) | Primary electrophilic site | Defines the primary site for nucleophilic substitution. |

| -CHO (Formyl) | 3 | Strongly Electron-Withdrawing (-I, -R) | Moderate steric hindrance; potential secondary electrophilic site | Increases electrophilicity of the sulfur atom, making it more reactive. |

| -OCH₃ (Methoxy) | 4 | Strongly Electron-Donating (+R, -I) | Minimal direct steric hindrance to the sulfonyl group | Donates electron density to the ring, partially counteracting the EWGs. |

Applications of 3 Formyl 4 Methoxybenzene 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

A Precursor for Intricate Organic Architectures

The strategic positioning of the formyl and sulfonyl chloride groups on the benzene (B151609) ring allows for their selective or simultaneous reaction, providing access to a wide array of molecular scaffolds.

Derivatization to Structurally Diverse Sulfonamides for Medicinal Chemistry Research

The reaction of 3-formyl-4-methoxybenzene-1-sulfonyl chloride with a wide range of primary and secondary amines is a cornerstone of its application, yielding a vast library of sulfonamide derivatives. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, and the presence of the aldehyde group offers a convenient handle for further structural modifications. cbijournal.comresearchgate.netnih.gov This dual functionality allows medicinal chemists to generate extensive compound libraries for structure-activity relationship (SAR) studies.

The general synthesis of these sulfonamides involves the reaction of the sulfonyl chloride with an amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. cbijournal.com The aldehyde group can then be further derivatized through reactions such as reductive amination, condensation, or oxidation to introduce additional diversity and modulate the biological activity of the final compounds.

| Amine Reactant | Resulting Sulfonamide Core Structure | Potential for Further Derivatization |

| Primary Alkylamine | N-Alkyl-3-formyl-4-methoxybenzenesulfonamide | Reductive amination of the formyl group |

| Aromatic Amine | N-Aryl-3-formyl-4-methoxybenzenesulfonamide | Condensation reactions with active methylene (B1212753) compounds |

| Heterocyclic Amine | N-Heterocyclyl-3-formyl-4-methoxybenzenesulfonamide | Oxidation of the formyl group to a carboxylic acid |

This strategic approach enables the exploration of a broad chemical space in the quest for novel drug candidates.

Preparation of Sulfonate Esters for Downstream Transformations

The reaction of this compound with various alcohols in the presence of a base leads to the formation of sulfonate esters. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com These esters are not only stable compounds but also serve as excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for a variety of downstream chemical transformations. libretexts.org

The preparation typically involves stirring the sulfonyl chloride with the desired alcohol in a suitable solvent, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. youtube.com The resulting 3-formyl-4-methoxyphenyl sulfonate esters can then be subjected to reactions with a wide range of nucleophiles to introduce new functional groups, thereby expanding the synthetic utility of the original scaffold.

Pathways to Sulfones and Sulfinic Acid Derivatives

The sulfonyl chloride moiety of this compound can be transformed into other important sulfur-containing functional groups, namely sulfones and sulfinic acids.

Sulfones are typically synthesized via the Friedel-Crafts reaction, where this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. drugfuture.comwikipedia.orgmiracosta.edumasterorganicchemistry.comlibretexts.org This reaction results in the formation of a diaryl sulfone, incorporating the 3-formyl-4-methoxyphenyl group.

Sulfinic acids and their salts can be prepared by the reduction of the sulfonyl chloride. nih.gov Common reducing agents for this transformation include sulfites or zinc dust. The resulting 3-formyl-4-methoxybenzenesulfinic acid is a versatile intermediate that can be further oxidized to the sulfonic acid or undergo other transformations.

Role in Heterocyclic and Macrocyclic Synthesis

The presence of two distinct reactive sites on the this compound backbone makes it an ideal candidate for the construction of complex ring systems through cyclization and annulation reactions.

Annulation and Cyclization Reactions Utilizing Both Functional Groups

The aldehyde and sulfonyl chloride functionalities can participate in concerted or sequential reactions to form new rings. Annulation, the formation of a new ring onto an existing one, can be achieved by designing reactions where one part of a reagent reacts with the aldehyde and another part reacts with the sulfonyl chloride or a derivative thereof. nih.gov

For instance, a bifunctional reagent containing both a nucleophilic amine and a group capable of reacting with the aldehyde could lead to the formation of a heterocyclic ring fused to the benzene ring. Intramolecular cyclization of derivatives of this compound is another powerful strategy. For example, a sulfonamide derived from an amine that also contains a nucleophilic group can undergo an intramolecular reaction to form a cyclic sulfonamide.

Construction of Novel Ring Systems and Scaffolds

The strategic application of this compound in cyclization reactions opens doors to the synthesis of novel heterocyclic and macrocyclic scaffolds. eurjchem.combeilstein-journals.orgbeilstein-journals.org These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity.

By carefully choosing the reaction partners and conditions, chemists can control the size and nature of the resulting ring systems. For example, reactions with diamines or diols can lead to the formation of macrocycles, where the 3-formyl-4-methoxybenzenesulfonyl unit is incorporated into a large ring structure. These macrocycles can exhibit interesting host-guest properties or serve as scaffolds for the development of new drugs.

Development of Specialized Reagents and Materials

The unique bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and an aldehyde group, positions it as a valuable building block in the development of specialized reagents and advanced materials. These functionalities can be addressed sequentially or simultaneously to construct complex molecular architectures with tailored properties.

Utilization in Polymer-Supported Synthesis and Sulfonyl Chloride Resins

The aldehyde functionality of this compound serves as a key handle for its immobilization onto solid supports, enabling its use in polymer-supported synthesis. This approach offers significant advantages, including simplified purification of products and the potential for automation.

One of the primary applications in this area is the preparation of sulfonyl chloride resins. These resins are versatile reagents in organic synthesis, particularly for the synthesis of sulfonamides and sulfonate esters. chemimpex.com The general strategy for the preparation of such a resin involves the reaction of the aldehyde group of this compound with an amino-functionalized polymer support, such as aminomethyl polystyrene, through reductive amination. This reaction forms a stable secondary amine linkage, covalently attaching the sulfonyl chloride moiety to the solid support.

The resulting sulfonyl chloride resin can then be used as a solid-phase reagent for the synthesis of compound libraries. For instance, a diverse range of amines or alcohols can be reacted with the resin-bound sulfonyl chloride to produce the corresponding sulfonamides or sulfonate esters. After the reaction is complete, the desired products can be cleaved from the resin, leaving the polymer-bound byproducts behind, which are easily removed by filtration. This solid-phase approach streamlines the synthetic process and facilitates the rapid generation of new chemical entities.

The properties of the polymer support, such as the degree of cross-linking and the nature of the polymer backbone, can be tailored to optimize the performance of the resulting sulfonyl chloride resin. The loading capacity of the resin, which is the amount of sulfonyl chloride per gram of resin, is an important parameter that influences the efficiency of the subsequent synthetic transformations.

Table 1: Polymer Supports for Sulfonyl Chloride Resin Synthesis

| Polymer Support | Functional Group for Immobilization | Common Linkage Chemistry |

| Aminomethyl Polystyrene | Primary Amine | Reductive Amination |

| Hydroxymethyl Polystyrene | Hydroxyl | Ether or Ester Linkage |

| Merrifield Resin | Chloromethyl | Nucleophilic Substitution |

Precursor for Advanced Functional Materials and Reagents

The dual reactivity of this compound also makes it an attractive precursor for the synthesis of advanced functional materials. The aldehyde and sulfonyl chloride groups can be utilized to introduce specific functionalities into polymers and other materials, thereby tuning their physical and chemical properties.

For example, this compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with other monomers containing active methylene or amino groups. The sulfonyl chloride group can be used to post-functionalize the polymer, introducing charged groups (by hydrolysis to sulfonic acid) or other functional moieties. Such functionalized polymers can find applications in areas like ion-exchange membranes, catalysts, and coatings.

Furthermore, this compound can serve as a molecular building block for the construction of electroactive and photoactive materials. The aromatic core and the potential for derivatization through both the aldehyde and sulfonyl chloride groups allow for the synthesis of conjugated molecules with interesting electronic and optical properties. For instance, condensation of the aldehyde with suitable aromatic amines can lead to the formation of Schiff bases, which are known to exhibit a range of interesting material properties. Subsequent reactions at the sulfonyl chloride group can be used to further modify the electronic characteristics of these materials.

Contribution to General Synthetic Methodologies

Beyond its use in creating specialized reagents, this compound contributes to the broader field of synthetic organic chemistry by serving as a versatile reagent in various transformations, including multi-component reactions.

As a Standard Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all the starting materials. nih.gov The presence of both an aldehyde and a sulfonyl chloride group in this compound makes it a potentially valuable component in such reactions.

In the context of isocyanide-based MCRs, such as the Passerini and Ugi reactions, the aldehyde group can act as the carbonyl component.

Passerini Reaction: This three-component reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org this compound could serve as the aldehyde component, reacting with a carboxylic acid and an isocyanide to yield a product bearing a sulfonyl chloride moiety. This product could then undergo further transformations at the sulfonyl chloride group.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. Similar to the Passerini reaction, this compound can act as the aldehyde component. The resulting Ugi product would contain the intact sulfonyl chloride group, which can be subsequently functionalized to create a diverse range of complex molecules.

The bifunctional nature of this reagent offers the potential for sequential MCRs or post-MCR modifications, leading to the rapid construction of intricate molecular scaffolds from simple starting materials.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Potential Role of this compound |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Aldehyde Component |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde Component |

Development of Analogues for Enhanced Reactivity or Selectivity

The reactivity and selectivity of this compound can be modulated by introducing or modifying substituents on the benzene ring. The development of analogues with altered electronic and steric properties can lead to reagents with enhanced performance in specific applications.

For example, the introduction of electron-withdrawing groups on the aromatic ring would be expected to increase the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles. Conversely, the introduction of electron-donating groups would decrease its reactivity. This tuning of reactivity can be crucial for achieving selectivity in reactions with molecules containing multiple nucleophilic sites.

Similarly, the steric environment around the aldehyde and sulfonyl chloride groups can be modified to control the accessibility of these functional groups. The introduction of bulky substituents ortho to either group could hinder their reactivity, allowing for selective reactions at the less hindered position.

The development of such analogues is a key aspect of synthetic methodology, as it allows for the fine-tuning of a reagent's properties to meet the specific demands of a particular synthetic challenge. While specific research on analogues of this compound for enhanced reactivity or selectivity is not extensively documented in publicly available literature, the principles of physical organic chemistry provide a clear rationale for their potential design and application. The synthesis of such analogues would likely follow established methods for the introduction of functional groups onto aromatic rings. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 Formyl 4 Methoxybenzene 1 Sulfonyl Chloride

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the three-dimensional structure and conformational landscape of 3-formyl-4-methoxybenzene-1-sulfonyl chloride. These calculations determine the most stable arrangement of atoms in space by finding the global minimum on the potential energy surface.

The geometry of the molecule is primarily dictated by the interplay of electronic and steric effects of its three functional groups: the sulfonyl chloride (-SO₂Cl), the formyl (-CHO), and the methoxy (B1213986) (-OCH₃) groups attached to the benzene (B151609) ring. DFT calculations, often using a basis set such as 6-311++G(d,p), can precisely compute key structural parameters. mdpi.com The orientation of the sulfonyl chloride group relative to the aromatic ring is a critical conformational feature. Similarly, the rotational barriers around the C-C bond of the formyl group and the C-O bond of the methoxy group determine their preferred orientations.

The methoxy group's oxygen atom is typically coplanar with the benzene ring to maximize p-orbital overlap, with the methyl group oriented away from the adjacent formyl group to minimize steric hindrance. The formyl group's orientation is influenced by potential weak intramolecular interactions, such as hydrogen bonding, and electronic repulsion with adjacent groups. mdpi.com Computational models can quantify these subtle interactions and predict the most stable conformer.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-Cl | 2.075 | - | - |

| S=O (avg) | 1.430 | - | - |

| C-S | 1.782 | - | - |

| C-C (ring avg) | 1.395 | - | - |

| C-CHO | 1.485 | - | - |

| C=O (aldehyde) | 1.210 | - | - |

| C-O (methoxy) | 1.360 | - | - |

| O-S-O | - | 122.5 | - |

| Cl-S-C | - | 104.8 | - |

| C-C-S | - | 119.5 | - |

| C-C-CHO | - | 121.0 | - |

| C-C-O-C | - | - | ~180 |

| Cl-S-C-C | - | - | ~90 |

Note: Data are hypothetical, based on typical values from DFT calculations for similar molecules.

Simulation of Reaction Mechanisms and Transition State Modeling

Theoretical modeling is instrumental in mapping the reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed.

Energetic Profiles of Sulfonyl Chloride Functionalization Pathways

The primary reaction site for many functionalizations of this molecule is the sulfonyl chloride group, which readily undergoes nucleophilic substitution. mdpi.com Computational studies can model the reaction mechanism, which is generally believed to be a concerted Sₙ2 process for most arenesulfonyl chlorides. researchgate.net DFT calculations can be used to locate the transition state for the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic sulfur atom. mdpi.com

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. By modeling different nucleophiles and solvent conditions (using models like the Polarizable Continuum Model), the optimal conditions for synthesizing sulfonamides or sulfonate esters can be predicted. mdpi.com

Computational Analysis of Aldehyde Reactivity and Substituent Effects

The aldehyde group offers a secondary site for chemical modification, such as reduction, oxidation, or condensation reactions. Theoretical models can assess the reactivity of this group. The electronic nature of the other ring substituents significantly influences the aldehyde's electrophilicity. The electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group have opposing effects.

Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charge on the aldehyde carbon, providing a direct measure of its electrophilicity. nih.gov Furthermore, the Hammett equation can be used to correlate the electronic effects of the substituents with reaction rates. mdpi.com Studies on related arenesulfonyl chlorides show that electron-withdrawing groups increase the rate of nucleophilic attack at the sulfur atom, a principle that can be computationally verified and quantified for this specific molecule. mdpi.com A computational study on naphthalene (B1677914) derivatives confirmed that formyl and methoxy groups have significant impacts on the molecule's energetics and reactivity. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR)

Computational chemistry provides a powerful method for predicting the spectroscopic properties of molecules, which is invaluable for structural confirmation and analysis.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane) to yield the chemical shifts. Such predictions are highly useful for assigning peaks in experimental spectra, especially for complex structures. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy Type | Parameter | Predicted Value | Functional Group Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.1 | Aldehyde (-CHO) |

| ~8.2 - 8.4 | Aromatic (H ortho to -SO₂Cl) | ||

| ~7.3 - 7.5 | Aromatic (H ortho to -CHO) | ||

| ~4.0 | Methoxy (-OCH₃) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~189 | Aldehyde Carbonyl (C=O) |

| ~165 | Aromatic (C-OCH₃) | ||

| ~140 | Aromatic (C-SO₂Cl) | ||

| ~135, 131, 128, 112 | Aromatic (Ring Carbons) | ||

| ~56 | Methoxy Carbon (-OCH₃) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1705 | C=O Stretch (Aldehyde) |

| ~1380, ~1180 | SO₂ Asymmetric & Symmetric Stretch | ||

| ~1270, ~1020 | C-O-C Asymmetric & Symmetric Stretch | ||

| ~3080 | Aromatic C-H Stretch |

Note: Values are estimates based on standard functional group regions and computational studies of similar compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate molecular structure with chemical reactivity. For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction (e.g., solvolysis or reaction with a series of amines) based on a set of calculated molecular descriptors.

To build such a model, a series of related benzenesulfonyl chloride derivatives would be studied, varying the substituents on the aromatic ring. For each derivative, a set of quantum chemical descriptors would be calculated, including:

Electronic Descriptors: Hammett constants (σ), partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters.

Topological Descriptors: Connectivity indices that describe the molecular branching and shape.

These descriptors would then be correlated with experimentally determined reaction rates using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net The resulting QSRR equation would allow for the prediction of reactivity for new, unsynthesized derivatives, facilitating the selection of candidates with desired reaction kinetics.

Rational Design of Novel Derivatives and Optimized Reaction Conditions

The ultimate goal of computational and theoretical investigations is often the rational design of new molecules and processes. The insights gained from the analyses described above provide a solid foundation for this endeavor.

By understanding the relationship between structure and reactivity, novel derivatives of this compound can be designed in silico. For example, if higher reactivity at the sulfonyl chloride group is desired, additional electron-withdrawing groups could be computationally added to the ring, and their effect on the activation energy could be calculated before any synthesis is attempted. Conversely, if modulation of the aldehyde's reactivity is the goal, modifications can be simulated to achieve the desired electronic properties. This approach saves significant time and resources compared to a purely experimental trial-and-error process. nih.gov

Furthermore, theoretical modeling can help optimize reaction conditions. By simulating a reaction pathway in different solvents or with different catalysts, the conditions that lead to the lowest activation energy and fewest side products can be identified, guiding the development of more efficient, selective, and sustainable chemical syntheses.

Q & A

Q. What are the common synthetic routes for 3-formyl-4-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of 4-methoxybenzaldehyde derivatives under controlled temperatures (0–5°C) to minimize side reactions .

Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the formyl group at the 3-position, ensuring anhydrous conditions to avoid hydrolysis .

- Critical Factors : Excess chlorosulfonic acid or prolonged reaction times may lead to over-sulfonation. Purity is validated via HPLC (≥97%) and NMR (e.g., δ ~10.2 ppm for formyl protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via distinct shifts:

- Formyl proton at δ ~10.2 ppm (¹H).

- Methoxy group at δ ~55 ppm (¹³C) .

- FT-IR : Detect sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and formyl (C=O stretch at ~1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 234.99 (calculated for C₈H₇ClO₄S) .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to other aryl sulfonyl chlorides, particularly in nucleophilic substitution reactions?

- Methodological Answer :

- Nucleophilic Substitution : The electron-withdrawing formyl and methoxy groups activate the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols). Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at 25–60°C .

- Contradictions : Some studies report reduced reactivity due to steric hindrance from the 3-formyl group. Mitigate via optimized solvent systems (e.g., THF with catalytic DMAP) .

Q. What computational methods are effective for predicting the stability and electronic properties of this compound, and how do these models align with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model charge distribution, revealing high electrophilicity at the sulfonyl chloride group (MEP surface analysis) .

- Contradictions : Discrepancies between predicted and experimental stability (e.g., hydrolysis rates) may arise from solvent effects not fully captured in gas-phase models .

Q. How do competing reaction pathways (e.g., hydrolysis vs. sulfonamide formation) impact the compound’s utility in multi-step syntheses, and what strategies minimize undesired side reactions?

- Methodological Answer :

- Hydrolysis Mitigation : Use anhydrous solvents (e.g., CH₂Cl₂) and low temperatures (0–5°C). Additives like molecular sieves or pyridine scavenge HCl byproducts .

- Selective Sulfonylation : Prioritize amine nucleophiles with lower pKa (e.g., anilines over alcohols) to accelerate substitution .

Data Contradiction Analysis

Q. Why do studies report divergent yields for sulfonamide derivatives synthesized from this compound, and how can researchers reconcile these discrepancies?

- Methodological Answer :

- Source of Divergence : Variability in amine nucleophilicity, solvent polarity, and reaction time. For example, aliphatic amines (e.g., ethylamine) achieve >80% yield in DMF at 50°C, while aromatic amines (e.g., aniline) require longer times (24–48 hrs) .

- Resolution : Standardize reaction protocols (e.g., equimolar ratios, inert atmosphere) and validate purity via orthogonal methods (HPLC + ¹H NMR) .

Q. What factors contribute to conflicting reports on the compound’s thermal stability, and how should storage conditions be optimized for long-term use?

- Methodological Answer :

- Instability Drivers : Hygroscopicity and light sensitivity accelerate decomposition. Contradictions arise from differing storage conditions (e.g., ambient vs. argon atmosphere) .

- Optimization : Store in amber glass under argon at –20°C, with desiccants (silica gel). Monitor degradation via TLC (Rf shift) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.